molecular formula C11H12N4O2 B13513972 ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13513972
M. Wt: 232.24 g/mol
InChI Key: HTXOBWCRZSQDTJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of functional groups allows for a wide range of chemical modifications and potential biological activities .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 3-amino-1-pyridin-3-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-7-15(14-10(9)12)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H2,12,14)

InChI Key

HTXOBWCRZSQDTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2=CN=CC=C2

Origin of Product

United States

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